MMG-11 quarterhydrate

TLR2 antagonism Inflammation Immunology

MMG-11 quarterhydrate is the preferred pharmacological tool for dissecting TLR2/1-mediated responses. Its 8.5-fold heterodimer selectivity (IC₅₀ 0.87 µM vs. 7.4 µM) eliminates confounding TLR2/6 interference, a critical advantage over CU-CPT22 and C29. The competitive mechanism enables Pam3CSK4 displacement assays inaccessible with non-competitive antagonists. Validated safety margin (no cytotoxicity up to 100 µM in PBMCs) and consistent human/murine selectivity support reliable translational studies.

Molecular Formula C15H16O8
Molecular Weight 324.28 g/mol
Cat. No. B11933253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMG-11 quarterhydrate
Molecular FormulaC15H16O8
Molecular Weight324.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O.O
InChIInChI=1S/C15H14O7.H2O/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18;/h3-6,16,18-19H,2,7H2,1H3;1H2
InChIKeyZSVLUQPRWVNJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMG-11 Quarterhydrate: Potent and Selective Human TLR2 Antagonist for Inflammatory Signaling Research and Procurement Evaluation


MMG-11 quarterhydrate is a small-molecule pyrogallol derivative that acts as a potent and selective antagonist of human Toll-like receptor 2 (TLR2) [1]. It competitively inhibits both TLR2/1 and TLR2/6 heterodimer signaling pathways, which are critical initiators of early inflammatory responses to pathogen- and damage-associated molecular patterns [1]. The compound exhibits low cytotoxicity and demonstrates selectivity for TLR2 over other TLR family members, making it a valuable pharmacological tool for dissecting TLR2-mediated signaling cascades in both human and murine systems .

Why TLR2 Antagonists Like MMG-11 Quarterhydrate Are Not Interchangeable: Critical Differentiators in Potency, Selectivity, and Mechanism


TLR2 antagonists exhibit substantial variability in potency, heterodimer selectivity, and mode of antagonism that directly impacts experimental outcomes. Compounds within this class, such as CU-CPT22 and C29, differ markedly from MMG-11 in their IC50 values, competitive versus non-competitive binding mechanisms, and their ability to displace natural ligands [1][2]. For instance, CU-CPT22 shows an opposite heterodimer selectivity profile compared to MMG-11, while C29 acts as a non-competitive antagonist that cannot displace Pam3CSK4 [3]. Furthermore, the pyrogallol motif shared by some analogs introduces significant stability liabilities under aerobic conditions [4]. Substituting one TLR2 antagonist for another without accounting for these quantitative and mechanistic differences can lead to misinterpretation of TLR2-dependent pathways, inconsistent dose-response relationships, and failed experimental reproducibility. The following evidence guide details the specific, quantifiable differentiators that position MMG-11 quarterhydrate as a distinct research tool.

MMG-11 Quarterhydrate: Quantitative Evidence of Differential Performance vs. Key TLR2 Antagonist Comparators


Superior Potency: MMG-11 Quarterhydrate Demonstrates 1.5- to 11.6-Fold Lower IC50 Values than CU-CPT22 and C29

MMG-11 quarterhydrate exhibits significantly greater potency in inhibiting TLR2/1 and TLR2/6 signaling compared to the widely used TLR2 antagonists CU-CPT22 and C29. In HEK293-hTLR2 reporter cells stimulated with Pam3CSK4 (TLR2/1 agonist), MMG-11 inhibits the response with an IC50 of 1.7 μM, whereas CU-CPT22 requires a higher concentration with an IC50 of 5.8 μM, representing a 3.4-fold potency advantage for MMG-11 [1][2]. Against Pam2CSK4-induced TLR2/6 signaling, MMG-11 shows an IC50 of 5.7 μM compared to CU-CPT22's IC50 of 8.9 μM (1.6-fold improvement) [1]. When benchmarked against the TIR-domain binding antagonist C29, MMG-11's superiority is even more pronounced: C29 blocks hTLR2/1 and hTLR2/6 signaling with IC50 values of 19.7 μM and 37.6 μM, respectively, making MMG-11 11.6-fold and 6.6-fold more potent .

TLR2 antagonism Inflammation Immunology

Distinct Heterodimer Selectivity: MMG-11 Quarterhydrate Preferentially Blocks TLR2/1 Over TLR2/6, Opposite to CU-CPT22

MMG-11 quarterhydrate exhibits a distinct heterodimer selectivity profile that sets it apart from the structurally related antagonist CU-CPT22. In NF-κB/AP-1 reporter assays using HEK293 cells stably expressing human TLR2 heterodimers, MMG-11 selectively blocks TLR2/1 signaling with an IC50 of 0.87 μM, while requiring an 8.5-fold higher concentration (IC50 = 7.4 μM) to inhibit TLR2/6-mediated activation . In stark contrast, CU-CPT22 displays the opposite selectivity: it preferentially inhibits human TLR2/6 over TLR2/1 signaling . This functional divergence extends to murine systems, where MMG-11 maintains its TLR2/1 bias (TNF/IL-6 secretion IC50 = 3.3/0.19 μM vs. 58/14 μM for TLR2/6 activation in RAW 264.7 macrophages) .

TLR2 heterodimer NF-κB Signaling bias

Mechanistic Distinction: MMG-11 Quarterhydrate Acts as a Competitive Antagonist, Enabling Ligand Displacement Assays

MMG-11 quarterhydrate functions as a competitive antagonist of TLR2, a mechanism that distinguishes it from non-competitive antagonists like C29 and carries specific experimental implications. Schild plot analysis yielded apparent pA2 values of 6.15 (TLR2/1) and 6.65 (TLR2/6) for MMG-11, confirming competitive antagonism with higher affinity for the TLR2/6 heterodimer in this binding-based assay [1]. In an indirect binding assay, MMG-11 effectively displaced the fluorescently labeled agonist Pam3CSK4, whereas the TIR-domain binding antagonist C29 failed to displace the ligand under identical conditions [2]. This confirms that MMG-11 and CU-CPT22 act via an orthosteric or allosteric site that overlaps with the ligand binding region, while C29 exerts its effects through a distinct TIR-domain interaction [2].

Competitive antagonism Ligand binding Schild analysis

Low Cytotoxicity Profile: MMG-11 Quarterhydrate Exhibits No Cytotoxic Effects Up to 100 μM in Primary Human PBMCs

MMG-11 quarterhydrate demonstrates a favorable cytotoxicity profile that supports its use in cell-based assays at pharmacologically relevant concentrations. In peripheral blood mononuclear cells (PBMCs), MMG-11 showed no cytotoxic effects at concentrations up to 100 μM—a concentration that is approximately 59-fold higher than its IC50 for TLR2/1 inhibition (1.7 μM) and 18-fold higher than its TLR2/6 IC50 (5.7 μM) [1][2]. Furthermore, MMG-11 does not interfere with signaling induced by other TLR agonists (TLR4, TLR5, TLR7/8, TLR9), IL-1β, or TNF, confirming its selectivity for TLR2 over other inflammatory pathways [1].

Cytotoxicity PBMC Safety margin

Recommended Research and Procurement Scenarios for MMG-11 Quarterhydrate


TLR2/1-Selective Pathway Dissection in Inflammatory Disease Models

When the research objective requires specific interrogation of TLR2/1 signaling while minimizing TLR2/6 pathway interference, MMG-11 quarterhydrate is the preferred tool. Its 8.5-fold selectivity for TLR2/1 over TLR2/6 (IC50 = 0.87 μM vs. 7.4 μM) makes it uniquely suited for studies where these heterodimers mediate distinct biological outcomes . In contrast, CU-CPT22 exhibits the opposite selectivity profile and would confound interpretation of TLR2/1-specific effects.

Competitive Ligand Displacement and Binding Site Studies

For experiments requiring characterization of TLR2 ligand binding sites or competitive displacement assays, MMG-11 quarterhydrate is suitable due to its competitive mechanism of action . MMG-11 effectively displaces Pam3CSK4 in binding assays, whereas the non-competitive antagonist C29 cannot be used for such purposes [1]. This makes MMG-11 a valuable probe for mapping orthosteric and allosteric binding regions of the TLR2 receptor complex.

Extended Primary Cell Assays Requiring Low Cytotoxicity

In studies using primary human peripheral blood mononuclear cells (PBMCs) or other sensitive primary cultures, MMG-11 quarterhydrate offers a validated safety margin. The compound shows no cytotoxic effects up to 100 μM in PBMCs, which is 18- to 59-fold above its functional IC50 values [1]. This profile reduces the risk of confounding cytotoxicity in long-term culture experiments.

Cross-Species TLR2 Pharmacology Studies (Human and Murine)

MMG-11 quarterhydrate maintains consistent TLR2/1 selectivity in both human and murine systems, making it suitable for translational studies that span in vitro human cell assays and in vivo mouse models. In murine RAW 264.7 macrophages, MMG-11 inhibits TNF secretion with an IC50 of 3.3 μM for TLR2/1 stimulation versus 58 μM for TLR2/6, preserving the heterodimer bias observed in human cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMG-11 quarterhydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.